Methyl 2,4-dihydroxy-6-propylbenzoate can be sourced from natural products such as Lobaria scrobiculata, where it has been identified as a component. It belongs to the class of carboxylate derivatives and is often utilized in pharmaceutical synthesis due to its structural features that allow for various chemical modifications .
The synthesis of methyl 2,4-dihydroxy-6-propylbenzoate typically involves the esterification of 2,4-dihydroxy-6-propylbenzoic acid. The process can be outlined as follows:
In industrial settings, similar methods are employed but may utilize continuous flow reactors to enhance efficiency and yield. Automation in purification processes is also common to streamline production.
Methyl 2,4-dihydroxy-6-propylbenzoate features a benzene ring substituted with two hydroxyl groups at positions 2 and 4, a propyl group at position 6, and a methyl ester functional group. The molecular structure can be represented using various notations:
CCCC1=CC(O)=CC(O)=C1C(=O)OC
InChI=1S/C11H14O4/c1-3-4-7-5-8(12)6-9(13)10(7)11(14)15-2/h5-6,12-13H,3-4H2,1-2H3
The compound is achiral, meaning it does not have stereocenters or optical activity. Its structural formula reveals that it has no defined stereocenters or E/Z centers .
Methyl 2,4-dihydroxy-6-propylbenzoate undergoes several types of chemical reactions:
For oxidation reactions, mild conditions are typically used to prevent overoxidation. Reductions often require anhydrous conditions to avoid side reactions.
The mechanism of action for methyl 2,4-dihydroxy-6-propylbenzoate primarily relates to its antioxidant properties. It acts by scavenging free radicals, thereby protecting cells from oxidative stress-related damage. In pharmaceutical contexts, it serves as a precursor for compounds that interact with specific biological targets such as enzymes or receptors .
Methyl 2,4-dihydroxy-6-propylbenzoate exhibits several notable physical and chemical properties:
Methyl 2,4-dihydroxy-6-propylbenzoate has diverse applications in various scientific fields:
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: